molecular formula C14H16N2O3 B2612527 N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide CAS No. 1241652-97-0

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide

Cat. No.: B2612527
CAS No.: 1241652-97-0
M. Wt: 260.293
InChI Key: IDFYVZRZLYFGEU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with cyanomethyl and cyclopropyl groups, along with two methoxy groups on the benzene ring. These structural elements contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with cyanomethyl cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity or modulating their function. The cyanomethyl and cyclopropyl groups contribute to its binding affinity and specificity, while the methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide: shares similarities with other cyanomethyl-substituted benzamides and cyclopropyl-containing compounds.

    N-(cyanomethyl)pyridinium salts: These compounds also feature the cyanomethyl group and are used in the synthesis of heterocyclic compounds.

    N-(cyanomethyl)isoquinolinium salts: Similar in structure and used in the formation of complex heterocycles.

Uniqueness

This compound is unique due to the combination of its structural elements, which confer specific reactivity and potential applications. The presence of both cyanomethyl and cyclopropyl groups, along with the methoxy-substituted benzamide core, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-12-6-3-10(9-13(12)19-2)14(17)16(8-7-15)11-4-5-11/h3,6,9,11H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYVZRZLYFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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